molecular formula C24H20N2O4S B2392077 (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide CAS No. 518056-05-8

(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

Cat. No.: B2392077
CAS No.: 518056-05-8
M. Wt: 432.49
InChI Key: KFTVVFYWSIUYJI-ROMGYVFFSA-N
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Description

This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through a series of reactions, such as Friedel-Crafts acylation and subsequent modifications.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and benzenesulfonamide compounds with different substituents. Examples include:

  • 4-methoxy-N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
  • 4-methoxy-N-[(1Z)-3-[(2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Uniqueness

The uniqueness of (NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NZ)-4-methoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-16-6-5-7-17(14-16)25-23-15-22(20-8-3-4-9-21(20)24(23)27)26-31(28,29)19-12-10-18(30-2)11-13-19/h3-15,25H,1-2H3/b26-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTVVFYWSIUYJI-ROMGYVFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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